An In-Depth Technical Guide to IOA-244: A First-in-Class Non-ATP-Competitive PI3Kδ Inhibitor
An In-Depth Technical Guide to IOA-244: A First-in-Class Non-ATP-Competitive PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IOA-244, also known as Roginolisib, is a first-in-class, orally bioavailable, highly selective, and non-ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] Developed initially for autoimmune diseases, its potent immunomodulatory and direct anti-tumor effects have pivoted its application towards oncology, particularly for solid tumors and hematologic malignancies.[1] IOA-244's unique allosteric mechanism of inhibition confers a favorable safety profile compared to traditional ATP-competitive PI3K inhibitors, potentially mitigating class-specific toxicities.[1][3] This guide provides a comprehensive technical overview of IOA-244, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
IOA-244 distinguishes itself from other PI3Kδ inhibitors through its non-ATP-competitive mode of action. This suggests that IOA-244 binds to an allosteric site on the PI3Kδ enzyme, inducing a conformational change that inhibits its kinase activity, rather than competing with ATP at the catalytic site. This unique mechanism is believed to contribute to its high selectivity and improved safety profile.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling. By selectively inhibiting PI3Kδ, IOA-244 demonstrates a dual anti-cancer effect:
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Direct Anti-tumor Activity: In tumor cells that overexpress PI3Kδ, IOA-244 can directly inhibit their growth and proliferation.
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Immunomodulation of the Tumor Microenvironment: IOA-244 selectively inhibits the proliferation of regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity. Conversely, it has limited effects on conventional CD4+ T cells and no effect on CD8+ T cells. In fact, treatment with IOA-244 during CD8+ T cell activation promotes the differentiation of long-lived, memory-like CD8+ T cells with enhanced anti-tumor capacity. This remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells and an increase in effector cells, can sensitize tumors to immunotherapy, such as anti-PD-1 treatment.
Data Presentation
Table 1: In Vitro Potency and Selectivity of IOA-244
| Parameter | IOA-244 | Idelalisib | GS563117 (Idelalisib Metabolite) | Umbralisib |
| PI3K Isoform Selectivity (IC50) | ||||
| PI3Kα | 10.1 µM | 1.5 µM | >15 µM | >15 µM |
| PI3Kβ | 0.43 µM | 51 nM | 3.7 µM | 0.1 µM |
| PI3Kγ | Not Reported | 1.03 µM | Not Reported | 11.4 µM |
| PI3Kδ | 19 nM | 1.3 nM | Not Reported | Not Reported |
| Cellular Sensitivity (GI50) | ||||
| T-47D (PI3Kα) | >30 µM | 14.1 µM | Not Applicable | 26.3 µM |
| LNCaP (PI3Kβ) | 15 µM | 1.35 µM | Not Applicable | 11.2 µM |
| THP-1 (PI3Kγ) | >30 µM | 1.03 µM | Not Applicable | 11.4 µM |
| SU-DHL-6 (PI3Kδ) | 0.235 µM | 10 nM | Not Applicable | 1.51 µM |
Data sourced from a study utilizing the KiNativ assay in Jurkat cell lysate for IC50 determination and various cell lines for GI50 values.
Table 2: In Vivo Pharmacokinetic Parameters of IOA-244 in Preclinical Species
| Species | Sex | Dose (mg/kg) | Cmax (ng/mL) | AUC (hr*ng/mL) | Bioavailability (F%) |
| Mouse | Male | 30 | 6,647 (Total) | 13,480 (Total) | 79 |
| 3,390 (Free) | 6,875 (Free) | ||||
| Female | 30 | Not Reported | Not Reported | 66 | |
| Rat | Male | 30 | 8,045 (Total) | 44,450 (Total) | 109 |
| 6,114 (Free) | 33,782 (Free) | ||||
| Female | 30 | 8,965 (Total) | 57,150 (Total) | 102 | |
| 6,813 (Free) | 43,434 (Free) |
Pharmacokinetic parameters were determined after a single oral dose.
Table 3: Summary of IOA-244 Preclinical Efficacy
| Cancer Model | Treatment | Key Findings |
| CT26 Colorectal Carcinoma (Syngeneic) | IOA-244 + anti-PD-1 | Sensitized tumors to anti-PD-1 therapy. |
| Lewis Lung Carcinoma (Syngeneic) | IOA-244 + anti-PD-1 | Sensitized tumors to anti-PD-1 therapy. |
| Pan-02 Pancreatic Cancer (Syngeneic) | IOA-244 | Demonstrated anti-tumor activity. |
| A20 Lymphoma (Syngeneic) | IOA-244 | Showed anti-tumor activity. |
| Human Lymphoma Cell Lines (In Vitro) | IOA-244 | Moderate and dose-dependent anti-proliferative activity in 66 cell lines, with IC50 < 10 µM in 18 lines. Activity correlated with PI3Kδ expression. |
Table 4: Overview of IOA-244 Clinical Trial (DIONE-01, NCT04328844) Findings
| Indication | Phase | Key Findings |
| Advanced Solid Tumors | Phase I | Well-tolerated at the 80 mg dose. No dose-limiting toxicities observed. |
| Uveal Melanoma | Phase I Expansion | 5% Partial Response (PR); 80% Stable Disease (SD). Reduction in circulating Tregs and increase in CD8+ T cells and NK cells. |
| Follicular Lymphoma | Phase I Expansion | 50% Partial Response (PR). Favorable safety and pharmacokinetic profile. |
Table 5: Summary of GLP Toxicology Findings for IOA-244 in Rats
| Study Duration | Dose | Key Findings |
| 28 days | 30 mg/kg/day (oral gavage) | No clinical observations of toxicity. No compound accumulation between day 1 and day 28. No histopathological changes observed in the testes. |
Experimental Protocols
In Vitro Potency and Selectivity Assay (KiNativ™)
Objective: To determine the IC50 values of IOA-244 against a panel of protein and lipid kinases in a cellular context.
Methodology:
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Cell Lysis: Jurkat cells are lysed by sonication in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton-X-100, and phosphatase inhibitors. The lysate is cleared by centrifugation, and the supernatant containing the cellular kinases is collected.
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Compound Incubation: A 100X stock solution of IOA-244 in DMSO is diluted into the cell lysate to achieve the desired final concentrations. The mixture is incubated to allow the inhibitor to bind to its target kinases.
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Probe Labeling: A proprietary biotinylated ATP probe is added to the lysate. This probe covalently binds to the ATP-binding site of active kinases that have not been inhibited by the test compound.
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Enrichment and Digestion: The probe-labeled kinases are enriched using streptavidin beads. The enriched proteins are then digested into peptides, typically with trypsin.
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LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.
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Data Analysis: The abundance of the probe-labeled peptide for each kinase is compared between the compound-treated and vehicle-treated samples. The IC50 value is calculated as the concentration of IOA-244 that causes a 50% reduction in the probe labeling of the target kinase.
T-Cell Proliferation Assay
Objective: To assess the effect of IOA-244 on the proliferation of different T-cell subsets.
Methodology:
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T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. CD4+ and CD8+ T cells are then purified using magnetic-activated cell sorting (MACS). Regulatory T cells (Tregs) can be identified by specific markers (e.g., CD4+CD25highCD127low).
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Dye Labeling: The isolated T cells are labeled with a proliferation tracking dye, such as eFluor 450. This dye is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
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Cell Culture and Stimulation: The labeled T cells are cultured in the presence of various concentrations of IOA-244 or a vehicle control (DMSO). T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies, along with IL-2.
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Flow Cytometry Analysis: After a 5-day incubation period, the cells are harvested and analyzed by flow cytometry. The dilution of the eFluor 450 dye is measured to determine the frequency of cells that have undergone division. Specific T-cell subsets are identified using fluorescently labeled antibodies against surface and intracellular markers (e.g., CD4, CD8, FoxP3).
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Data Analysis: The percentage of proliferating cells in each T-cell subset is quantified for each concentration of IOA-244. Statistical analysis, such as a two-way ANOVA, is used to determine the significance of any observed effects compared to the vehicle control.
In Vivo Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of IOA-244, alone or in combination with other therapies, in immunocompetent mice.
Methodology:
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Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colorectal carcinoma cells) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle, IOA-244, anti-PD-1, IOA-244 + anti-PD-1).
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Treatment Administration: IOA-244 is administered orally (e.g., 30 mg/kg, twice daily). Other treatments, such as anti-PD-1 antibodies, are typically administered via intraperitoneal injection.
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Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
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Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and spleens may be harvested for further analysis.
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Tumor Microenvironment Analysis (Optional): The harvested tumors can be dissociated into single-cell suspensions. The immune cell infiltrate (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells) is then analyzed by flow cytometry using a panel of fluorescently labeled antibodies.
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Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth between the different groups. The composition of the tumor immune infiltrate is also compared between groups.
Visualization of Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway and IOA-244's Mechanism of Action
Caption: PI3K/AKT signaling and IOA-244's inhibitory effects.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: In vivo efficacy assessment workflow for IOA-244.
References
- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
